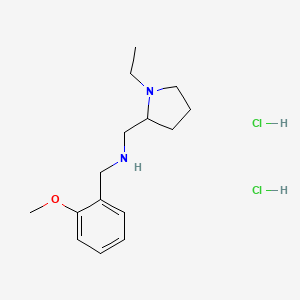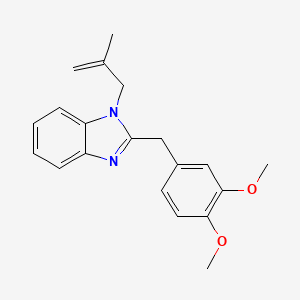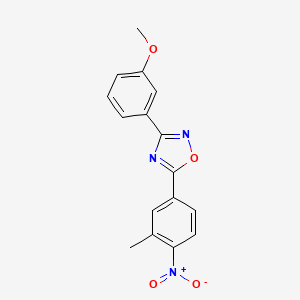![molecular formula C20H25N3O3S B4240031 N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B4240031.png)
N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide
Vue d'ensemble
Description
N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, commonly known as E-4031, is a chemical compound used in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. E-4031 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.
Mécanisme D'action
E-4031 selectively blocks the rapid component of the delayed rectifier potassium current (N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide) in cardiac cells. The N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide current is responsible for the repolarization of the cardiac action potential. E-4031 binds to the pore-forming subunit of the N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide channel and blocks the flow of potassium ions through the channel. This prolongs the duration of the action potential and increases the risk of arrhythmias.
Biochemical and Physiological Effects:
E-4031 has been shown to have significant effects on cardiac electrophysiology. It prolongs the duration of the cardiac action potential, increases the effective refractory period, and induces early afterdepolarizations. These effects can lead to the development of arrhythmias, including torsades de pointes, a potentially life-threatening ventricular tachycardia.
Avantages Et Limitations Des Expériences En Laboratoire
The selective blocking of the N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide current by E-4031 makes it a valuable pharmacological tool for investigating the role of the N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide current in cardiac electrophysiology. However, the potential for E-4031 to induce arrhythmias must be carefully considered when designing experiments. Additionally, the use of E-4031 is limited to in vitro and ex vivo experiments, as it is not suitable for in vivo studies due to its potential for inducing arrhythmias.
Orientations Futures
There are several potential future directions for research involving E-4031. One area of interest is the investigation of the role of the N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide current in the development of various cardiac arrhythmias. Another potential direction is the development of new pharmacological agents that selectively target the N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide current without inducing arrhythmias. Additionally, E-4031 could be used in combination with other pharmacological agents to investigate the complex interactions between different ion channels in cardiac electrophysiology.
Applications De Recherche Scientifique
E-4031 has been widely used as a pharmacological tool in cardiac electrophysiology research. It is used to block the N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide current in cardiac cells, which is responsible for the repolarization of the cardiac action potential. By blocking the N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide current, E-4031 prolongs the duration of the action potential and increases the risk of arrhythmias. This property of E-4031 has been utilized in various studies to investigate the role of the N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide current in cardiac arrhythmogenesis.
Propriétés
IUPAC Name |
N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-16-8-4-5-9-19(16)22-27(25,26)18-12-10-17(11-13-18)21-20(24)23-14-6-3-7-15-23/h4-5,8-13,22H,2-3,6-7,14-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHLYAHILPRPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239965.png)
![1-[4-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4239977.png)
![4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid](/img/structure/B4239987.png)
![methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4239990.png)
![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4239999.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4240007.png)
![2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4240008.png)


![2-(4-{[(3-chlorophenyl)amino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B4240025.png)
![2-[(4-methylphenyl)thio]-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4240033.png)
